molecular formula C22H18BrN3O3S B2495675 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898438-84-1

4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2495675
CAS No.: 898438-84-1
M. Wt: 484.37
InChI Key: MRSOBDNZATXMOS-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-bromo-substituted benzene ring and an N-linked phenyl group substituted with a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone core introduces hydrogen-bonding capabilities and planar aromaticity, while the bromine atom enhances electronic effects and steric bulk. The methyl groups on both the quinazolinone and phenyl rings likely improve metabolic stability and lipophilicity, influencing pharmacokinetic properties such as absorption and membrane permeability.

Properties

IUPAC Name

4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSOBDNZATXMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves the multi-step reaction of a bromo-substituted benzene derivative with a quinazolinone derivative. A common synthetic route includes the use of palladium-catalyzed coupling reactions, which are renowned for their efficiency in forming carbon-nitrogen bonds.

Industrial Production Methods: On an industrial scale, this compound is produced using automated synthesis platforms that ensure precise control over reaction conditions. High-throughput screening methods optimize yield and purity, using solvents like dimethylformamide or toluene and catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: This compound participates in a variety of chemical reactions, such as:

  • Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.

  • Reduction: The quinazolinone moiety may undergo reduction to yield its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Most reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products: From these reactions, one can obtain a range of derivatives including sulfonic acids, dihydroquinazolines, and other substituted phenyl derivatives, each having unique properties and applications.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Quinazolinone derivatives, structurally related to this compound, have demonstrated significant cytotoxic effects.

Mechanism of Action:

  • Apoptosis Induction: Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to increase the annexin V-FITC positive rate significantly in MDA-MB-231 breast cancer cells, indicating enhanced apoptosis compared to controls .
  • Cell Cycle Arrest: Some studies have reported that these compounds can cause cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cell lines like HCT-116.

Case Studies:

  • In a study involving similar quinazolinone compounds, one derivative exhibited an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), suggesting potent inhibitory effects on cancer cell proliferation.

Antimicrobial Properties

The antimicrobial activity of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • A study on oxadiazole derivatives indicated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The hybrid nature of the target compound may enhance its antimicrobial efficacy through synergistic effects.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Quinazolinone derivatives have been noted for their ability to reduce inflammation and pain.

Mechanism of Action:

  • The anti-inflammatory potential is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds derived from quinazolinones have been evaluated using carrageenan-induced paw edema tests in animal models .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs). Inhibitors of CA IX have shown promise in cancer therapy due to their selective targeting of tumor-associated enzymes.

Research Insights:

  • Certain benzenesulfonamide derivatives demonstrated excellent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as selective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazolinone core can significantly affect biological activity.

Substituent Biological Activity Reference
5-BromoEnhanced anticancer activity
MethoxyIncreased antimicrobial effect
Sulfonamide groupImproved enzyme inhibition

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves:

  • Molecular Targets: It targets specific enzymes or receptors, modulating their activity and thereby influencing biological pathways.

  • Pathways Involved: Common pathways include enzyme inhibition, protein binding, and interactions with cellular membranes, which contribute to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Sulfonamides

Compound 2 ():

  • Structure : 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide.
  • Key Differences: Replaces the target’s 2-methylquinazolinone with a methylthio group and uses an ethyl linker.
  • Synthesis: Achieved via S-alkylation of a 2-mercaptoquinazolinone precursor (90–95% yield).
  • Activity : Demonstrates moderate kinase inhibition due to the thioether’s electron-donating effects.

Compound 19 ():

  • Structure: 4-Bromo-N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)benzenesulfonamide.
  • Key Differences: Pyrrolopyrimidine core instead of quinazolinone; dual bromo and sulfamoyl groups.
  • Properties : Higher melting point (296.6°C) due to increased aromatic stacking.

Sulfonamides with Heterocyclic Cores

Compound 7 ():

  • Structure : 4-Bromo-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide.
  • Key Differences : Thiazole core with a methylsulfonyl group.
  • Activity : Potent kinase inhibitor (IC₅₀ < 100 nM) attributed to the sulfonyl group’s electron-withdrawing effects.

Compound 2k ():

  • Structure: 4-Bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide.
  • Key Differences : Pyrazole-pyridine hybrid core with a hydroxylphenyl group.
  • Activity : Anti-cancer activity via apoptosis induction (IC₅₀ = 1.2 µM in HeLa cells).

Bromo-Substituted Sulfonamides

Compound 4MNB ():

  • Structure : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide.
  • Key Differences : Benzamide backbone with nitro and methoxy groups.
  • Crystallography : Asymmetric unit contains two molecules (A and B) with distinct torsion angles.

CAS 10589-69-2 ():

  • Structure : 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide.
  • Key Differences : Dual bromo and nitro substituents.

Structural and Functional Analysis

Table 1: Comparative Data for Selected Compounds

Compound Core Structure Substituents Melting Point (°C) Key Activity/Property Reference
Target Compound Quinazolinone 2-Methylquinazolinone, 4-bromo N/A Hypothesized kinase inhibition
Compound 2 () Quinazolinone Methylthio, ethyl linker 175–178 Moderate kinase inhibition
Compound 19 () Pyrrolopyrimidine Dual bromo, sulfamoyl 296.6 High thermal stability
Compound 7 () Thiazole Methylsulfonyl, phenyl N/A Kinase inhibition (IC₅₀ <100 nM)
CAS 10589-69-2 () Benzenesulfonamide Dual bromo, nitro N/A Halogen bonding potential

Key Observations:

  • Electronic Effects: Bromine enhances electrophilicity, while methyl groups on quinazolinone improve steric hindrance and metabolic stability.
  • Synthetic Yields: Quinazolinone derivatives () show higher yields (90–95%) compared to thiazole-based analogs (51%).
  • Biological Activity: Pyrazole-pyridine hybrids () exhibit stronger anti-cancer activity than quinazolinone derivatives, likely due to enhanced π-π stacking.

Biological Activity

4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, with the CAS number 898438-84-1, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C22H18BrN3O3S
  • Molecular Weight : 484.4 g/mol
PropertyValue
Molecular FormulaC22H18BrN3O3S
Molecular Weight484.4 g/mol
CAS Number898438-84-1

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Table: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-72.09
HepG22.08

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the quinazoline core and the sulfonamide group. These functional groups enhance its interaction with biological targets, such as enzymes involved in cancer progression and microbial resistance.

Case Studies

  • Inhibition of Carbonic Anhydrase : Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition was compared with standard sulfonamide inhibitors, showing promising results for therapeutic applications in oncology .
  • Cardiovascular Effects : Another study investigated the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. Results indicated that certain benzenesulfonamide derivatives could alter perfusion pressure and coronary resistance, suggesting potential cardiovascular implications for compounds like this compound .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinazoline Core : Starting from appropriate aniline derivatives, cyclization reactions are employed to form the quinazoline core.
  • Amidation Reaction : The final step involves amidation with benzenesulfonyl chloride to yield the target compound.

Q & A

Q. What are the key synthetic strategies for preparing 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves coupling a brominated quinazolinone core with a sulfonamide-substituted aromatic ring. A general approach includes:

Quinazolinone Formation : React 2-amino-3-bromobenzoic acid with thiourea derivatives under acidic conditions to form the 4-oxoquinazolin-3(4H)-yl scaffold .

Sulfonamide Introduction : Use nucleophilic aromatic substitution or palladium-catalyzed coupling to attach the benzenesulfonamide group. For example, react 2-isothiocyanato-benzenesulfonamide with the quinazolinone intermediate in DMSO at 80–100°C, yielding ~62% after purification .
Critical Parameters : Solvent polarity (DMSO enhances reactivity), temperature control (prevents decomposition), and stoichiometric ratios (excess sulfonamide reagent improves yield).

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • 1^1H/13^13C NMR : Key for confirming substituent positions and hydrogen bonding. For example, the SH proton in the quinazolinone ring appears as a singlet at δ 13.16 ppm, while sulfonamide NH2_2 protons resonate at δ 7.48 ppm in DMSO-d6_6 .
  • Mass Spectrometry (ESI-MS) : Detects the molecular ion peak at m/z 457.9 [M−H]+^+, confirming molecular weight .
  • FT-IR : Peaks at 1642 cm1^{-1} (C=O stretch) and 1169 cm1^{-1} (S=O stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar sulfonamide-quinazolinone derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purification Methods : Column chromatography vs. recrystallization (e.g., hexane/ethyl acetate vs. DMSO/water) .
  • Catalyst Selection : Et2_2Zn-catalyzed reactions (e.g., ) may offer higher regioselectivity than uncatalyzed routes, improving yield by ~15% .
  • Reaction Monitoring : Use TLC/HPLC to identify side products (e.g., over-oxidized quinazolinones) early .
    Recommendation : Replicate conditions from conflicting studies while varying one parameter (e.g., solvent) to isolate yield-determining factors.

Q. What strategies enhance the compound’s biological activity through structural modifications?

  • Methodological Answer :
  • Quinazolinone Ring Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 6-position to increase binding affinity to kinase targets .
  • Sulfonamide Tuning : Replace the bromine with a morpholine group (as in ) to improve solubility and reduce off-target interactions .
  • Hybridization : Conjugate with tetrahydroisoquinoline sulfonyl groups () to enhance cellular permeability .
    Validation : Use molecular docking studies (e.g., AutoDock Vina) to predict binding modes before synthesis.

Q. How to design experiments to analyze the compound’s interaction with carbonic anhydrase isoforms?

  • Methodological Answer :

Enzyme Assays : Perform inhibition assays using recombinant human CA isoforms (e.g., CA II, IX) with 4-nitrophenyl acetate as a substrate. Monitor hydrolysis rates via UV-Vis at 400 nm .

Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd_d) and stoichiometry by titrating the compound into CA solutions .

X-ray Crystallography : Co-crystallize the compound with CA II (e.g., PDB 3KS3) to resolve binding interactions at ≤2.0 Å resolution .

Analytical and Structural Questions

Q. What advanced techniques confirm the crystalline structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., S–N bond: ~1.63 Å) and packing motifs (e.g., π-π stacking between quinazolinone rings) .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3.0) to verify phase purity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C for sulfonamide derivatives) .

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